![molecular formula C26H27Cl2N5O2 B1682777 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride CAS No. 867331-64-4](/img/structure/B1682777.png)
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride
描述
TG 100572 盐酸盐是一种多靶点激酶抑制剂,可抑制受体酪氨酸激酶和 Src 激酶。 它在抑制血管内皮生长因子 (VEGF) 功能方面显示出显著潜力,这对于与年龄相关性黄斑变性 (AMD) 和增殖性糖尿病视网膜病变 (PDR) 等疾病相关的病理性血管生成至关重要 .
准备方法
合成路线和反应条件
TG 100572 盐酸盐的合成涉及多个步骤,包括核心结构的形成和随后的功能化。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物是通过一系列有机反应合成的,这些反应涉及中间体,并经过仔细控制以达到所需的纯度和活性 .
工业生产方法
TG 100572 盐酸盐的工业生产通常涉及大规模有机合成技术。这些方法确保了化合物的稳定性和质量,这对其在科学研究中的应用至关重要。 生产过程包括严格的质量控制措施,以保持化合物的功效和安全性 .
化学反应分析
反应类型
TG 100572 盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以改变化合物的官能团,从而可能改变其活性。
常用试剂和条件
涉及 TG 100572 盐酸盐的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件经过仔细控制,以确保所需的结果,例如温度、压力和溶剂选择 .
主要形成的产物
这些反应形成的主要产物通常是具有修饰官能团的 TG 100572 盐酸盐衍生物。 这些衍生物可能具有不同的生物活性,并且经常被研究以了解该化合物的全部潜力 .
科学研究应用
TG 100572 盐酸盐具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究激酶抑制和信号转导途径。
生物学: 研究其对细胞增殖、凋亡和血管生成的影响。
医学: 作为针对异常血管生成疾病(例如 AMD 和 PDR)的潜在治疗剂进行探索。
工业: 用于开发针对激酶途径的新药和治疗策略 .
作用机制
TG 100572 盐酸盐通过抑制多种激酶(包括受体酪氨酸激酶和 Src 激酶)发挥作用。它阻断细胞外信号调节激酶 (ERK) 的磷酸化,这是 VEGF 信号转导的下游效应。 这种抑制导致内皮细胞增殖减少和凋亡增加,从而抑制病理性血管生成 .
相似化合物的比较
类似化合物
TG 100801: 另一种具有类似性质但分子靶标不同的多靶点激酶抑制剂。
VEGFR-2-IN-32: 一种具有独特生物活性的 VEGFR-2 特异性抑制剂。
独特性
TG 100572 盐酸盐的独特之处在于其广泛的激酶抑制谱,包括 VEGFR1、VEGFR2、FGFR1、FGFR2、PDGFRβ 和各种 Src 家族激酶。 这种广泛的活性谱使其成为研究多种信号通路和开发针对涉及异常血管生成的疾病的治疗策略的宝贵工具 .
生物活性
The compound 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure includes various functional groups that suggest significant biological activity, particularly in the context of cancer treatment and ocular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzotriazine moiety , a pyrrolidine ring , and a chloro substituent , which are critical for its biological interactions. The presence of these groups may enhance its ability to interact with specific biological targets, such as receptor tyrosine kinases.
Component | Description |
---|---|
Chloro Group | Enhances lipophilicity and potential receptor binding |
Benzotriazine | Known for significant bioactivity in drug development |
Pyrrolidine | May influence pharmacokinetics and biological interactions |
Molecular Weight
The molecular weight of the compound is approximately 616.5 g/mol , which is relevant for its pharmacokinetic properties.
Preliminary studies indicate that compounds with similar structural features often exhibit anti-cancer and anti-inflammatory activities. The specific mechanisms of action for this compound may involve:
- Inhibition of Kinases : The compound acts as a dual inhibitor of both VEGFr2 (Vascular Endothelial Growth Factor Receptor 2) and Src family kinases, which are crucial in cancer progression and angiogenesis .
- Cellular Pathway Interaction : The benzotriazine derivatives have been shown to interact with cellular pathways involved in disease processes.
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological effects:
- Anti-Cancer Activity : It has shown promise in inhibiting tumor growth in preclinical models, particularly in age-related macular degeneration (AMD) and other ocular diseases .
- Enzyme Inhibition : Studies have indicated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and infections .
Clinical Trials
The compound is currently undergoing clinical trials as a topical treatment for AMD, demonstrating its application in ophthalmology. The prodrug formulation aims to improve drug delivery to the back of the eye, enhancing therapeutic efficacy .
Comparative Studies
Research comparing this compound to other benzotriazine derivatives reveals that it possesses unique binding affinities and inhibitory profiles:
Compound | Target | IC50 Value (µM) |
---|---|---|
4-Chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | VEGFr2 | 0.5 |
Similar Benzotriazine Derivative | Src Kinase | 0.8 |
These findings suggest that the compound may be more effective than other similar agents in certain contexts.
属性
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBIHNVAYEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647593 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-64-4 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。